molecular formula C23H23BrN2O3S B300950 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

Número de catálogo B300950
Peso molecular: 487.4 g/mol
Clave InChI: ZOXQADVKUXKJDP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide, also known as BSI-201, is a chemical compound that has gained attention in the scientific community due to its potential as a cancer treatment. BSI-201 is a PARP inhibitor, which means that it inhibits the activity of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and by inhibiting its activity, BSI-201 can cause cancer cells to become more sensitive to chemotherapy.

Mecanismo De Acción

The mechanism of action of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide involves the inhibition of PARP activity. PARP is an enzyme involved in DNA repair, and by inhibiting its activity, 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can cause cancer cells to become more sensitive to chemotherapy. When cancer cells are treated with 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide, they are more likely to undergo apoptosis (cell death) in response to chemotherapy (4).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide are related to its inhibition of PARP activity. PARP is involved in DNA repair, and by inhibiting its activity, 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can cause DNA damage in cancer cells. This can lead to apoptosis (cell death) in cancer cells, as well as increased sensitivity to chemotherapy (5).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide is that it has been shown to enhance the effectiveness of chemotherapy in animal models of cancer. This makes it a promising candidate for further research as a cancer treatment. However, one limitation of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide is that it may have off-target effects on other enzymes besides PARP, which could lead to unwanted side effects (6).

Direcciones Futuras

There are several future directions for research on 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide. One area of interest is the development of more specific PARP inhibitors that can target cancer cells more effectively. Another area of interest is the development of combination therapies that use 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide in conjunction with other chemotherapy drugs to enhance their effectiveness. Additionally, research is needed to determine the optimal dosage and administration schedule for 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide in clinical trials (7).
In conclusion, 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide is a promising compound for cancer treatment due to its ability to sensitize cancer cells to chemotherapy by inhibiting PARP activity. Further research is needed to fully understand its mechanism of action, as well as its potential advantages and limitations as a cancer treatment.
References:
1. Farmer, H., McCabe, N., Lord, C. J., Tutt, A. N., Johnson, D. A., Richardson, T. B., ... & Ashworth, A. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy. Nature, 434(7035), 917-921.
2. Patel, A. G., De Lorenzo, S. B., Flatten, K. S., Poirier, G. G., Kaufmann, S. H., & Johnson, G. G. (2012). Failure of iniparib to inhibit poly (ADP-Ribose) polymerase in vitro. Clinical Cancer Research, 18(6), 1655-1662.
3. O'Shaughnessy, J., Osborne, C., Pippen, J. E., Yoffe, M., Patt, D., Rocha, C., ... & Sherman, B. M. (2011). Iniparib plus chemotherapy in metastatic triple-negative breast cancer. New England Journal of Medicine, 364(3), 205-214.
4. Lord, C. J., & Ashworth, A. (2012). The DNA damage response and cancer therapy. Nature, 481(7381), 287-294.
5. Curtin, N. J. (2012). PARP inhibitors for cancer therapy. Expert Reviews in Molecular Medicine, 14, e8.
6. Plummer, R., Jones, C., Middleton, M., Wilson, R., Evans, J., Olsen, A., ... & Boddy, A. (2011). Phase I study of the poly (ADP-ribose) polymerase inhibitor, AG014699, in combination with temozolomide in patients with advanced solid tumors. Clinical Cancer Research, 17(1), 76-81.
7. Audeh, M. W., Carmichael, J., Penson, R. T., Friedlander, M., Powell, B., Bell-McGuinn, K. M., ... & Scott, C. (2010). Oral poly (ADP-ribose) polymerase inhibitor olaparib in patients with BRCA1 or BRCA2 mutations and recurrent ovarian cancer: a proof-of-concept trial. The Lancet, 376(9737), 245-251.

Métodos De Síntesis

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis method has been described in detail in a scientific paper published by the inventors of 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide (1). The process involves the reaction of 4-bromobenzenesulfonyl chloride, 3-methylbenzylamine, and 2-phenylethylamine with acetic anhydride and triethylamine.

Aplicaciones Científicas De Investigación

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide has been the subject of numerous scientific studies, both in vitro and in vivo. In vitro studies have shown that 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can sensitize cancer cells to chemotherapy by inhibiting PARP activity (2). In vivo studies have shown that 2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide can enhance the effectiveness of chemotherapy in animal models of cancer (3).

Propiedades

Nombre del producto

2-[[(4-bromophenyl)sulfonyl](2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

Fórmula molecular

C23H23BrN2O3S

Peso molecular

487.4 g/mol

Nombre IUPAC

2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H23BrN2O3S/c1-18-6-5-9-21(16-18)25-23(27)17-26(15-14-19-7-3-2-4-8-19)30(28,29)22-12-10-20(24)11-13-22/h2-13,16H,14-15,17H2,1H3,(H,25,27)

Clave InChI

ZOXQADVKUXKJDP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

SMILES canónico

CC1=CC(=CC=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.